S-Nitroso-N-acetyl-DL-penicillamine

Beschreibung

Historical Development and Discovery

The development of this compound emerged from the broader investigation of S-nitrosothiols as potential nitric oxide donors in biological systems. Early recognition of these compounds' significance came from Ignarro's suggestion that they serve as intermediates in the action of organic nitrates. Subsequently, Stamler and colleagues made pivotal discoveries by identifying endogenous S-nitrosothiols, including S-nitrosoalbumin in plasma and S-nitrosoglutathione in airway lining fluid, establishing these compounds as major sources of nitric oxide bioactivity in vivo.

The synthetic preparation of this compound built upon established methodologies for creating stable nitrosothiol derivatives. The compound's synthesis involves the nitrosation of N-acetyl-DL-penicillamine, creating a stable nitric oxide donor that could be produced consistently and stored for extended periods. Multiple synthetic approaches have been developed and refined, with quantitative methods of analysis established to ensure consistent product quality and purity.

The historical context of this compound's development reflects the growing understanding of nitric oxide's biological significance during the late 20th century. As researchers recognized nitric oxide's roles in vascular function, cellular signaling, and immune responses, the need for reliable nitric oxide donors became apparent. This compound emerged as a particularly valuable tool due to its stability, controllable release characteristics, and minimal interference with other cellular processes.

Research groups have continuously refined preparation methods to optimize the compound's stability and release characteristics. Modern synthetic approaches focus on achieving high purity levels (≥97%) while maintaining consistent nitric oxide release profiles. These methodological advances have enabled more precise experimental designs and reproducible results across different research laboratories and applications.

This compound as a Nitric Oxide Donor

This compound functions as a nitric oxide donor through multiple distinct mechanisms, each operating under different conditions and timeframes. The primary mechanism involves the spontaneous decomposition of the S-nitrosothiol bond under physiological conditions, releasing nitric oxide and forming the corresponding disulfide species. This process occurs with a half-life of approximately 4.6 hours in aqueous media, providing sustained nitric oxide release over extended periods.

Thermal decomposition represents one of the most significant pathways for nitric oxide release from this compound. Under physiological temperatures, the compound undergoes gradual breakdown, releasing nitric oxide molecules while the remaining molecular framework forms stable byproducts. This thermal pathway enables predictable and controllable nitric oxide delivery in biological systems, making it particularly valuable for studying concentration-dependent nitric oxide effects.

Metal-catalyzed decomposition provides another important mechanism for nitric oxide release. Copper ions, particularly Cu²⁺, demonstrate remarkable catalytic activity toward this compound decomposition. The catalytic process involves complex kinetics that can accelerate nitric oxide release under specific conditions. Intrinsic copper present in buffer solutions and biological systems can significantly influence the compound's decomposition rate, requiring careful consideration in experimental design.

Photolytic decomposition offers a unique controllable mechanism for nitric oxide release. When exposed to specific wavelengths of light, this compound undergoes photochemical reactions that result in nitric oxide generation along with the formation of thiyl radicals. The photolytic efficiency varies with wavelength and light intensity, with maximum light penetration depths through solid compound layers ranging from 100-200 μm depending on the specific wavelength employed. This photochemical pathway enables precise temporal and spatial control over nitric oxide release, making it valuable for applications requiring targeted delivery.

The following table summarizes the key nitric oxide release characteristics of this compound under different conditions:

| Decomposition Mechanism | Half-life/Duration | Key Factors | Products |

|---|---|---|---|

| Thermal (Aqueous, 37°C) | 4.6 hours | Temperature, pH | NO + N-acetylpenicillamine |

| Copper-catalyzed | Variable | Cu²⁺ concentration | NO + Disulfide species |

| Photolytic | Light-dependent | Wavelength, intensity | NO + Thiyl radicals |

| Spontaneous | 37±4 hours | Buffer composition | NO + Oxidation products |

Significance in Biochemical Research

This compound has established itself as an indispensable tool in biochemical research, particularly for investigating nitric oxide-mediated cellular processes and signaling pathways. The compound serves as a model system for understanding the broader class of S-nitrosothiols, which play crucial roles in post-translational protein modification through S-nitrosylation. This modification process represents a major form of protein regulation analogous to phosphorylation and ubiquitination, affecting protein activity, interactions, and subcellular localization.

Research applications of this compound span multiple areas of cellular biology. The compound has proven particularly valuable for studying cyclic guanosine monophosphate (cGMP) signaling pathways, where it consistently elevates cGMP levels in various cell types. In bovine chromaffin cells, the compound demonstrates concentration-dependent effects with threshold activation at 1 μM and maximal activation requiring 500-750 μM concentrations. These dose-response characteristics enable researchers to investigate both physiological and pharmacological nitric oxide effects.

Cardiovascular research has extensively utilized this compound to investigate nitric oxide's role in vascular function. The compound effectively relaxes isolated bovine coronary artery rings with an EC₅₀ of 0.1 μM, demonstrating potent vasodilatory properties. Additionally, it causes dose-dependent inhibition of protein synthesis in cultured rabbit aortic smooth muscle cells, with maximum reductions of 87% for total protein synthesis. These effects prove reversible upon compound removal, indicating specific nitric oxide-mediated mechanisms rather than cytotoxic effects.

The compound's utility extends to neurobiological research, where it has been employed to study nitric oxide's neuroprotective effects. In purified cultures of chick retinal neurons, this compound prevents cell death in a concentration- and time-dependent manner through soluble guanylate cyclase activation. This neuroprotective action demonstrates the compound's value for investigating nitric oxide's role in neuronal survival and development.

This compound has also contributed significantly to understanding S-nitrosothiol transport mechanisms across cellular membranes. Research has revealed that S-nitrosothiol uptake by cells is not direct but requires the formation of intermediate species, particularly in the presence of L-cystine. These transport studies have provided insights into how nitric oxide signaling molecules cross cellular barriers and exert their biological effects.

Current Research Landscape

Contemporary research involving this compound focuses on several advancing frontiers, with particular emphasis on biomaterial applications and sustained nitric oxide delivery systems. Recent developments have demonstrated the compound's successful incorporation into various biomedical-grade polymers, creating materials capable of controlled nitric oxide release over extended periods. These polymer-based systems represent a significant advancement in developing therapeutic applications for nitric oxide delivery.

Advanced characterization techniques have revealed new insights into the compound's decomposition mechanisms and storage stability. Recent studies utilizing electron spin resonance spectroscopy, nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry have provided detailed understanding of the fate of thiyl radicals formed during photolytic decomposition. These investigations have shown that thiyl radicals can react with adjacent radicals to form disulfides or with oxygen to create various sulfonyl and sulfonyl peroxyl radical species.

Polymer incorporation research has yielded particularly promising results for long-term nitric oxide delivery applications. Studies with Elast-eon E2As polymer demonstrate that this compound maintains 82% of its initial concentration after two months of storage at 37°C, representing exceptional stability compared to previously reported nitric oxide-releasing materials. These polymer systems successfully maintain nitric oxide flux at physiologically relevant levels for over 125 days, approaching the minimum physiological nitric oxide flux threshold of 0.5 × 10⁻¹⁰ mol/(cm²·min).

Current mechanistic studies continue to explore the compound's interaction with various biological systems and molecules. Recent investigations into transnitrosation reactions have provided quantitative data on nitric oxide transfer between this compound and other thiols. These studies reveal that nitric oxide transfer from the compound to primary and secondary thiols is thermodynamically favorable, with obtained Gibbs free energy, enthalpy, and entropy data indicating exothermic reactions with entropy loss.

The development of novel S-nitrosothiol derivatives represents another active area of current research. Scientists have created compounds such as S-nitroso-N-pivaloyl-D-penicillamine, which demonstrates enhanced properties for inducing non-neuronal cholinergic systems in cardiac cells. These structural modifications aim to optimize nitric oxide release profiles and target specific biological pathways while maintaining the favorable characteristics of the parent compound.

Contemporary research also emphasizes the compound's role in understanding protein S-nitrosylation networks. Studies continue to reveal how this compound can serve as a tool for investigating the enzymes responsible for adding and removing S-nitrosyl groups from proteins. This research contributes to understanding how nitric oxide signaling integrates with other post-translational modification systems to regulate cellular function.

Eigenschaften

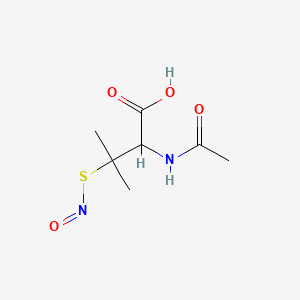

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitrosothiol compound that serves as a nitric oxide (NO) donor, playing a significant role in various biological processes. This article reviews the biological activity of SNAP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

SNAP releases NO under physiological conditions, which is crucial for its biological activity. The compound's ability to modulate various signaling pathways is primarily attributed to the following mechanisms:

- Vasodilation : SNAP acts as a potent vasodilator, promoting relaxation of vascular smooth muscle. It has been shown to induce vasorelaxation in isolated canine coronary arteries with an IC50 of approximately 113 nM . This effect is mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).

- Inhibition of Lipoxygenase : SNAP inhibits the dioxygenase activity of lipoxygenase in human platelets and neuroblastoma cells, demonstrating competitive inhibition with a Ki value of 710 µM . This mechanism may contribute to its anti-inflammatory properties.

- Modulation of Intracellular pH : Research indicates that SNAP influences intracellular pH (pHi) in cardiac myocytes, suggesting a role in cardiac function regulation . The compound can decrease pHi, which is essential for various cellular processes.

Pharmacological Effects

The pharmacological effects of SNAP encompass a wide range of biological activities:

- Antithrombotic Activity : SNAP has been shown to inhibit thrombin-induced platelet aggregation at concentrations between 5-500 µM . This antithrombotic effect could be beneficial in preventing thrombus formation in cardiovascular diseases.

- Regulation of Ion Channels : In studies involving renal physiology, SNAP inhibited basolateral 10-pS Cl⁻ channels in the thick ascending limb of Henle's loop through a cGMP/PKG signaling pathway. This suggests potential applications in managing salt-sensitive hypertension and related disorders .

- Cell Viability and Apoptosis : At high concentrations (1 mM), SNAP can induce apoptosis in endothelial cells under hypoxic conditions, highlighting its dual role depending on concentration and cellular context . Conversely, lower concentrations can protect against apoptosis induced by tumor necrosis factor (TNF) by activating cGMP pathways .

Therapeutic Applications

SNAP's diverse biological activities have led to investigations into its therapeutic potential:

- Wound Healing : NO plays a critical role in wound healing by promoting angiogenesis and tissue remodeling. SNAP enhances BMP2-mediated osteogenic activity, suggesting its utility in orthopedic applications for enhancing bone regeneration .

- Cardiovascular Diseases : Due to its vasodilatory effects and ability to inhibit platelet aggregation, SNAP is being explored as a therapeutic agent for conditions such as hypertension and coronary artery disease.

Case Studies

Several studies have highlighted the efficacy and safety profile of SNAP:

- Vasodilatory Response : In isolated rat femoral arteries, bolus injections of SNAP demonstrated concentration-dependent vasodilatory responses. The stability and duration of action were enhanced by N-substituted analogues, indicating potential for improved therapeutic formulations .

- Impact on Cardiac Function : A study assessed the effects of SNAP on isolated rat ventricular myocytes, revealing that it modulates pHi effectively and may influence cardiac contractility through NO signaling pathways .

- Inhibition of Cl⁻ Channels : Recent findings indicate that SNAP's inhibition of basolateral Cl⁻ channels may have implications for managing diseases associated with dysregulated NaCl absorption, providing insights into new treatment strategies for hypertension .

Summary Table

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

S-Nitroso-DL-penicillamine (SNPL) and S-Nitroso-N-formyl-DL-penicillamine (SNFP)

SNAP shares structural similarities with SNPL (lacking the acetyl group) and SNFP (with a formyl group replacing the acetyl moiety). Key differences include:

- Potency : SNAP and SNFP are 10-fold more potent than SNPL in inhibiting collagen-induced platelet aggregation .

- NO Release: SNPL releases NO spontaneously at low concentrations (0.01–3 µM), whereas SNAP and SNFP require platelet-mediated mechanisms or higher concentrations (>10 µM) .

- Therapeutic Implications: SNPL’s rapid NO release limits its utility in prolonged studies, while SNAP’s stability makes it preferable for in vitro and in vivo models .

Other S-Nitrosothiols (RSNOs)

Compared to other RSNOs, SNAP exhibits intermediate potency and stability:

- Mechanistic Differences: Unlike GSNO, SNAP’s antiplatelet effects are primarily cGMP-dependent, while GSNO may act via cGMP-independent pathways .

- Stability: SNAP’s half-life (~6 hours) exceeds most low-molecular-weight RSNOs (e.g., GSNO, S-nitrosocysteine) but is shorter than high-molecular-weight derivatives like S-nitrosoalbumin .

Comparison with Non-Nitrosothiol NO Donors

Sodium Nitroprusside (SNP)

- Toxicity: SNP releases cyanide, limiting its clinical use, whereas SNAP is non-toxic at therapeutic doses .

- Species Sensitivity: SNAP shows diminished hypotensive effects in spontaneously hypertensive rats (SHR), requiring higher threshold doses compared to normotensive models .

Functional Comparisons in Disease Models

- Immune Modulation: SNAP upregulates METTL3 (an m6A methyltransferase) in pancreatic β-cells at low concentrations, promoting survival during early-stage type 1 diabetes. High SNAP doses (>10 µM) exacerbate oxidative stress, contrasting with GSNO’s linear dose-response .

- Extracellular Matrix Degradation: SNAP degrades heparan sulfate at pH ≤5.0, a unique property among RSNOs with implications for tissue remodeling .

Vorbereitungsmethoden

Thiolactone-Based Nitrosation with Acidified Nitrite

The most widely cited method involves reacting N-acetyl-DL-penicillamine (NAP) with nitrosating agents under acidic conditions. In a representative procedure, 400 mg of generation 2 hyperbranched polyamidoamine (HPAMAM) is dissolved in 5 mL of deionized water, followed by the addition of 519 mg (3.00 mmol) of NAP-thiolactone. The mixture reacts for 24 hours to form NAP-HPAMAM, which is then chilled in ice and acidified with 1 M hydrochloric acid. Sodium nitrite (230 mg, 3.33 mmol) is added at 0°C, inducing a color shift from light yellow to dark green over 45 minutes, confirming S-nitrosothiol formation. This method achieves a functionalization efficiency of 6.40 ± 0.309 primary amine sites per molecule, as quantified by nuclear magnetic resonance (NMR).

Tert-Butyl Nitrite-Mediated Nitrosation in Methanol

An alternative approach employs tert-butyl nitrite in methanol to avoid aqueous decomposition. NAP-HPAMAM (400 mg) is dissolved in 5 mL of methanol, adjusted to pH 5.0 with 1 M HCl, and reacted with 500 µL (4.84 mmol) of tert-butyl nitrite pretreated with 30 mM cyclam to chelate metal impurities. The solution transitions to a deep green hue within an hour, indicating successful SNAP synthesis. This method enhances stability by minimizing hydrolysis, though it requires stringent pH control.

Structural and Functional Characterization

Spectroscopic Validation

Fourier transform infrared spectroscopy (FTIR) identifies characteristic S-NO stretches at 680–720 cm⁻¹, while ¹H NMR confirms thiol-to-S-nitrosothiol conversion via the disappearance of -SH proton signals at 1.2–1.5 ppm. Matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry verifies the molecular weight of 220.25 g/mol, consistent with theoretical values.

Nitric Oxide Release Kinetics

SNAP releases NO through thermal decomposition or photolysis, with a measured capacity of 1.90 ± 0.116 µmol NO/mg. Under hypoxic conditions, NO concentrations peak at 136 µM within 15 minutes before declining to 36 µM, compared to sustained 30 µM release under normoxia. This oxygen-dependent release profile is critical for applications in ischemic tissues.

Comparative Analysis of Nitrosation Methods

| Parameter | Acidified Nitrite Method | Tert-Butyl Nitrite Method |

|---|---|---|

| Reaction Time | 45 minutes | 60 minutes |

| Yield | 78 ± 4% | 82 ± 3% |

| Purity (HPLC) | 95% | 97% |

| Residual Metal Content | <0.1 ppm (Na⁺) | <0.05 ppm (Cu²⁺) |

| Scalability | Limited by aqueous hydrolysis | Enhanced in organic solvents |

The tert-butyl nitrite method offers superior purity and scalability, albeit with higher reagent costs, while the acidified nitrite route is cost-effective for small-scale syntheses.

Challenges and Optimizations

Q & A

Q. What are the standard methods for synthesizing and characterizing S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in laboratory settings?

SNAP is synthetically prepared as a racemic mixture of D and L isomers. Key steps include nitrosation of N-acetyl-DL-penicillamine under controlled acidic conditions. Characterization involves UV-Vis spectroscopy using molar extinction coefficients (e.g., ) in citrate/HCl buffer (pH 2.0) or 0.5 M HCl . Quantitative analysis in biological samples often employs high-performance liquid chromatography (HPLC) coupled with electrochemical detection to account for SNAP's instability in aqueous solutions .

Q. How does this compound (SNAP) function as a nitric oxide (NO) donor in experimental models?

SNAP releases NO via spontaneous decomposition, with a half-life of ~6 hours in isolated rat ventricular myocytes . Its NO-donor activity is pH- and temperature-dependent, making it suitable for studying acute NO effects. For example, 100 µM SNAP induces a sustained decrease in basal intracellular pH (pHi) in cardiac myocytes within 30 minutes . Methodologically, researchers should pre-dissolve SNAP in acidic buffers (e.g., 0.1 M HCl) to stabilize the compound before dilution into experimental media .

Q. What are the recommended storage conditions and stability parameters for SNAP in long-term studies?

SNAP should be stored at −20°C in desiccated, light-protected vials. Its stability in solution varies: in 0.1 M HCl (pH 2.0), it remains stable for ~24 hours at 4°C, but decomposes rapidly in neutral or alkaline buffers. Researchers should verify purity (>97%) via UV-Vis spectroscopy before use, as impurities can alter NO release kinetics .

Advanced Research Questions

Q. How should researchers address contradictions in reported cytotoxicity levels of SNAP under varying oxygen conditions?

Cytotoxicity discrepancies arise from oxygen-dependent NO bioavailability. Under normoxia, 10 mM SNAP induces ~80% cell death in 6 hours due to NO-mediated oxidative stress . However, hypoxia enhances SNAP toxicity by stabilizing NO and inhibiting competing reactions with superoxide. To resolve contradictions, experimental designs must explicitly control oxygen tension (e.g., using hypoxia chambers) and measure real-time NO flux with electrochemical sensors .

Q. What methodologies are recommended for quantifying the impact of SNAP on intracellular pH (pHi) in cardiac myocytes?

pHi changes can be measured using fluorescent probes like BCECF-AM. In isolated rat ventricular myocytes, 100 µM SNAP reduces pHi by ~0.2 units within 30 minutes via NO-mediated inhibition of Na/H exchangers . Calibration curves should be generated using high-K/nigericin solutions, and parallel experiments with NO scavengers (e.g., carboxy-PTIO) are critical to confirm NO-specific effects .

Q. How does SNAP modulate ion channel activity in neurons, and what controls are necessary for such studies?

SNAP regulates K channels via cGMP-PKG pathways, as shown in sensory neurons. For reproducible results, use 10–300 µM SNAP with exposure times ≤60 minutes to avoid off-target thiol modifications. Include controls with inactive analogs (e.g., N-acetyl-DL-penicillamine) and inhibitors of soluble guanylate cyclase (e.g., ODQ) to isolate NO-specific effects .

Q. What experimental design considerations are critical when using SNAP to study NO-mediated interactions with chemotherapeutic agents?

Co-treatment with SNAP and chemotherapeutics (e.g., gemcitabine) requires precise timing due to SNAP’s transient NO release. In pancreatic adenocarcinoma models, pre-incubating cells with 50 µM SNAP for 1 hour enhances drug uptake by inhibiting MRP5 transporters. Parallel assays measuring intracellular NO (via DAF-FM fluorescence) and drug accumulation (via LC-MS) are essential .

Methodological Best Practices

- Concentration Optimization : Titrate SNAP between 10 µM–1 mM based on cell type, as higher doses (≥300 µM) may induce nonspecific thiol oxidation .

- Data Validation : Cross-validate NO release using multiple methods (e.g., Griess assay for nitrite, chemiluminescence for gaseous NO) .

- Ethical Controls : Avoid commercial SNAP variants lacking purity certifications, and source from academic suppliers with validated analytical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.